molecular formula C9H10O2S B015917 Methyl 4-(methylthio)benzoate CAS No. 3795-79-7

Methyl 4-(methylthio)benzoate

Cat. No.: B015917
CAS No.: 3795-79-7
M. Wt: 182.24 g/mol
InChI Key: UQGNSVPCBCFZCE-UHFFFAOYSA-N
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Description

Methyl 4-(methylthio)benzoate is an organic compound with the molecular formula C9H10O2S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a methylthio group is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

Methyl 4-(methylthio)benzoate is an organic compound that has been found to be a good methylating agent . The primary targets of this compound are likely to be biomolecules that undergo methylation, a key process in the regulation of gene expression and protein function.

Mode of Action

The compound interacts with its targets through methylation reactions . Methylation involves the transfer of a methyl group (CH3) from the compound to its target molecule. This can result in significant changes in the target molecule’s structure and function, potentially altering its activity or interactions with other molecules.

Biochemical Analysis

Biochemical Properties

It is known that the compound is a good methylating agent . Methylation reactions are crucial for the detoxification of certain toxic substances .

Cellular Effects

Given its role as a methylating agent , it may influence various cellular processes, including gene expression and protein function, through the methylation of DNA and proteins.

Molecular Mechanism

As a methylating agent , it likely donates a methyl group to other molecules in a biochemical reaction. This can lead to changes in the function and activity of these molecules.

Temporal Effects in Laboratory Settings

It is known to be sensitive to oxidation .

Metabolic Pathways

Given its role as a methylating agent , it may be involved in methylation pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(methylthio)benzoate can be synthesized through several methods. One common method involves the esterification of 4-(methylthio)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct methylation of 4-(methylthio)benzoic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The esterification process is typically catalyzed by strong acids, and the reaction mixture is continuously fed into the reactor, allowing for efficient production of the ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylthio)benzoate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Methyl 4-(methylsulfinyl)benzoate, methyl 4-(methylsulfonyl)benzoate.

    Reduction: 4-(methylthio)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(methylthio)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the manufacture of specialty chemicals and as a precursor in the production of various industrial products.

Comparison with Similar Compounds

Methyl 4-(methylthio)benzoate can be compared with other similar compounds such as:

    Methyl 4-(methylsulfinyl)benzoate: This compound has a sulfoxide group instead of a methylthio group, which can affect its reactivity and biological activity.

    Methyl 4-(methylsulfonyl)benzoate: The presence of a sulfone group makes this compound more oxidized and potentially more reactive in certain chemical reactions.

    4-(Methylthio)benzoic acid: The carboxylic acid form of the compound, which can be used as a precursor in the synthesis of the ester.

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-methylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-11-9(10)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGNSVPCBCFZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191387
Record name Methyl 4-(methylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3795-79-7
Record name Methyl 4-(methylthio)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003795797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(methylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3795-79-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Methyl 4-(methylthio)benzoate interact with N-OH-AAF and what are the downstream effects?

A1: Research suggests that this compound interacts with the reactive intermediate formed during the breakdown of N-OH-AAF's sulfate ester, the N-sulfate. [] The thioether group in this compound is proposed to attack the reactive nitrenium ion formed from the N-sulfate. This reaction is thought to lead to the formation of a sulfonium-AAF conjugate, which then decomposes into 2-acetylaminofluorene (AAF) and a sulfinyl compound.

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